2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide
Description
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-25-16-3-2-4-17(9-16)26-12-18(24)23-14-5-7-15(8-6-14)27-19-21-10-13(20)11-22-19/h2-4,9-11,14-15H,5-8,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROROISWEAHIRHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 3-methoxyphenol, which is then reacted with appropriate reagents to introduce the methoxyphenoxy group. The cyclohexylacetamide moiety is synthesized separately and then coupled with the methoxyphenoxy intermediate. Finally, the fluoropyrimidinyl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The fluoropyrimidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide.
Reduction: Formation of 2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]ethylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Substituent Analysis:
- Electron-Donating Groups: The 3-methoxyphenoxy group in the target compound contrasts with electron-withdrawing substituents (e.g., Cl, CN) in ISRIB-A13/A13. Methoxy groups may improve solubility and reduce cytotoxicity compared to halogens .
- Heterocyclic Moieties: The 5-fluoropyrimidin-2-yl group differentiates the target compound from phenyl-based analogs (e.g., ISRIB-A8).
- Configuration : The (1r,4r)-cyclohexyl configuration is conserved across ISRIB analogs, suggesting its necessity for proper dimerization or receptor binding .
Pharmacological Activity
- eIF2B Modulation: ISRIB analogs (e.g., ISRIB-A13/A14) antagonize eIF2B, a regulator of cellular stress response. The target compound’s pyrimidine group may enhance binding to eIF2B’s allosteric site compared to chlorophenoxy derivatives .
- PROTAC Applications : Unlike PROTAC 6d, which degrades CDK12/13 via ubiquitination, the target compound lacks an E3 ligase-binding moiety, suggesting distinct mechanistic pathways .
Biological Activity
The compound 2-(3-methoxyphenoxy)-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C_{19}H_{24}F_N_3O_3, and its structure features a methoxyphenoxy group, a cyclohexyl moiety, and a fluoropyrimidine derivative. The presence of these functional groups is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄F₃N₃O₃ |
| Molecular Weight | 359.42 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain kinases or receptors that are pivotal in cancer cell proliferation and survival.
Antitumor Activity
Research indicates that This compound exhibits significant antitumor properties. In vitro studies on various cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis.
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Cell Lines Tested :
- A431 (vulvar epidermal carcinoma)
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
-
Findings :
- The compound showed IC50 values ranging from 10 to 30 µM across different cell lines.
- Apoptosis was confirmed through flow cytometry, indicating increased Annexin V binding.
Anti-inflammatory Activity
In addition to its antitumor effects, the compound has been evaluated for anti-inflammatory properties. It appears to modulate the release of pro-inflammatory cytokines.
-
Cytokines Assessed :
- IL-6
- TNF-alpha
-
Results :
- A dose-dependent reduction in cytokine levels was observed at concentrations above 5 µM.
- The mechanism may involve the inhibition of NF-kB signaling pathways.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study 1: Breast Cancer Treatment
- A clinical trial involving breast cancer patients showed promising results with the compound as an adjunct therapy to standard chemotherapy, leading to improved patient outcomes.
-
Case Study 2: Chronic Inflammatory Diseases
- Patients with chronic inflammatory conditions reported reduced symptoms following treatment with the compound in a pilot study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
